CDP-alpha-D-abequose(2-)
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C15H23N3O14P2-2 |
|---|---|
Poids moléculaire |
531.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5R,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7-,8-,9-,11-,12-,13-,14-/m1/s1 |
Clé InChI |
JHEDABDMLBOYRG-YGBYUOMUSA-L |
SMILES isomérique |
C[C@@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES canonique |
CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Synonymes |
CDP-3,6-dideoxy-D-galactose CDP-D-abequose cytidine diphosphate-abequose |
Origine du produit |
United States |
Biosynthesis and Metabolic Pathways of Cdp Alpha D Abequose
Precursor Pathways for CDP-Sugar Formation
The initial stages of CDP-alpha-D-abequose synthesis are dedicated to the formation of its activated precursor, CDP-D-glucose. This process draws upon fundamental building blocks of cellular metabolism.
Glucose-1-phosphate as a Metabolic Origin
The carbon backbone of CDP-alpha-D-abequose originates from glucose. Specifically, the starting substrate for the biosynthetic pathway is alpha-D-glucose-1-phosphate. wikipedia.orgwikipedia.org This molecule is a common intermediate in carbohydrate metabolism, linking pathways such as glycolysis and glycogen (B147801) metabolism to the synthesis of nucleotide sugars. uomustansiriyah.edu.iq
Role of Cytidine (B196190) Triphosphate (CTP) in Nucleotide Activation
To activate the sugar for subsequent enzymatic transformations, a nucleotide carrier is required. In this pathway, Cytidine Triphosphate (CTP) serves as the activating nucleotide. nih.gov CTP provides the necessary energy and the cytidine monophosphate (CMP) moiety for the formation of the high-energy CDP-sugar intermediate. biologyonline.compatsnap.com This activation step is a common strategy in the biosynthesis of many nucleotide sugars. researchgate.net
Initial Enzymatic Conversions: Glucose-1-phosphate Cytidylyltransferase Activity
The first committed step in the biosynthesis of CDP-alpha-D-abequose is the reaction catalyzed by the enzyme glucose-1-phosphate cytidylyltransferase. wikipedia.orgexpasy.orggenome.jp This enzyme facilitates the coupling of alpha-D-glucose-1-phosphate and CTP to produce CDP-D-glucose and pyrophosphate. wikipedia.orgnih.gov The systematic name for this enzyme is CTP:alpha-D-glucose-1-phosphate cytidylyltransferase. wikipedia.org In Salmonella enterica, the gene rfbF encodes this crucial enzyme. ebi.ac.uk
Multi-Step Deoxygenation and Epimerization Cascade
Following the formation of CDP-D-glucose, a series of enzymatic modifications, including deoxygenation and epimerization steps, lead to the final product.
CDP-D-glucose Conversion to Key Intermediates
The pathway proceeds with the transformation of CDP-D-glucose into a critical intermediate, setting the stage for the subsequent deoxygenation and epimerization reactions.
The enzyme CDP-D-glucose 4,6-dehydratase catalyzes the conversion of CDP-D-glucose into CDP-6-deoxy-D-xylo-4-hexulose. nih.govresearchgate.net This reaction is a key step in the biosynthesis of many 6-deoxyhexoses. asm.org The formation of this 4-keto-6-deoxy intermediate is a prerequisite for the subsequent C-3 deoxygenation that is characteristic of abequose synthesis. nih.gov In vitro studies have demonstrated the successful synthesis and isolation of this intermediate from CDP-D-glucose. nih.gov
The biosynthesis continues from CDP-6-deoxy-D-xylo-4-hexulose through further enzymatic steps, including the action of CDP-abequose synthase, to ultimately yield CDP-alpha-D-abequose. wikipedia.orguniprot.org
Derivation of CDP-3,6-dideoxy-D-xylo-4-hexulosewikipedia.org
The precursor for the final step in abequose synthesis is CDP-3,6-dideoxy-D-xylo-4-hexulose, also known as CDP-4-dehydro-3,6-dideoxy-α-D-glucose. Its formation from CDP-D-glucose is a critical part of the pathway shared among several 3,6-dideoxyhexoses. annualreviews.orgasm.org
The synthesis proceeds through two main enzymatic steps:
Terminal Step of CDP-alpha-D-Abequose Synthesis
The final conversion to CDP-alpha-D-abequose is what distinguishes its biosynthetic pathway from that of other related dideoxyhexoses.
CDP-abequose Synthase (EC 1.1.1.341) Catalysisexpasy.orgnih.govqmul.ac.uknih.govuniprot.orgnih.govscribd.com
The terminal step is catalyzed by the enzyme CDP-abequose synthase, encoded by the rfbJ gene. nih.govqmul.ac.ukwikipedia.org This enzyme has been isolated and characterized from Salmonella enterica and Yersinia pseudotuberculosis. qmul.ac.ukexpasy.org It specifically acts on the precursor CDP-4-dehydro-3,6-dideoxy-α-D-glucose, reducing the keto group at the C-4 position to a hydroxyl group with a specific stereochemistry, thereby forming CDP-alpha-D-abequose (CDP-3,6-dideoxy-α-D-xylo-hexose). qmul.ac.uk The presence and action of this single enzyme are what differentiate Salmonella group B (which produces abequose) from groups A and D. nih.govnih.gov
Comparative Biosynthetic Routes of Dideoxyhexoses
The biosynthesis of 3,6-dideoxyhexoses highlights a common theme in metabolic pathways: the use of a shared series of early reactions to generate a key branch-point intermediate, followed by specific enzymatic steps to create diverse final products.
Distinction from CDP-Paratose and CDP-Tyvelose Pathwaysnih.govscribd.comnih.govasm.orgacs.orgasm.orgkegg.jpnih.govannualreviews.orgpnas.org
While abequose, paratose, and tyvelose (B24345) are all 3,6-dideoxyhexoses originating from the same precursor, CDP-4-dehydro-3,6-dideoxy-α-D-glucose, their final synthesis steps are catalyzed by distinct enzymes that determine their unique stereochemistry. nih.govnih.gov
The key distinction lies in these terminal enzymes. Abequose synthesis requires only CDP-abequose synthase (RfbJ), whereas paratose and tyvelose synthesis require CDP-paratose synthase (RfbS) and, for tyvelose, the additional CDP-paratose 2-epimerase (RfbE). nih.govnih.gov These enzymes, though performing similar reductions, are evolutionarily divergent and result in different stereoisomers. nih.gov
Shared Early Stage Intermediates in CDP-3,6-Dideoxyhexose Biosynthesisasm.orgresearchgate.net
The biosynthetic pathways for CDP-abequose, CDP-paratose, and CDP-tyvelose converge at their early stages. nih.govannualreviews.org The universal starting substrate for these, and most other 3,6-dideoxyhexoses, is CDP-D-glucose. nih.govasm.org
The common reaction sequence is as follows:
From this shared intermediate, the pathways diverge, with specific synthases and epimerases determining which 3,6-dideoxyhexose (B1251815) is ultimately produced. nih.govutexas.edu
Enzymology of Cdp Alpha D Abequose Metabolism
CDP-Abequose Synthase (Abe; rfbJ) Characterization
CDP-abequose synthase, encoded by the rfbJ gene, is the terminal enzyme in the biosynthesis of CDP-alpha-D-abequose. cabidigitallibrary.org It catalyzes the final reduction step to produce this unique sugar, which is a key determinant of O-antigen specificity in serogroups like Salmonella B and C2. cabidigitallibrary.orgjidc.org
Enzyme Classification and Nomenclature (EC 1.1.1.341)
CDP-abequose synthase is formally classified as an oxidoreductase under the Enzyme Commission (EC) number 1.1.1.341. qmul.ac.ukexpasy.org This classification places it in the group of enzymes that act on the CH-OH group of donors with NAD+ or NADP+ as an acceptor. genome.jpwikipedia.org
| Attribute | Details |
| Accepted Name | CDP-abequose synthase |
| Systematic Name | CDP-alpha-D-abequose:NADP+ 4-oxidoreductase |
| Other Name(s) | rfbJ (gene name) |
| EC Number | 1.1.1.341 |
| Reaction | CDP-alpha-D-abequose + NADP+ <=> CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose + NADPH + H+ |
| Source Organisms | Yersinia pseudotuberculosis, Salmonella enterica qmul.ac.ukexpasy.orggenome.jp |
| Family | Belongs to the NAD(P)-dependent epimerase/dehydratase family. uniprot.org |
This table provides a summary of the classification and nomenclature for CDP-abequose synthase.
The enzyme catalyzes the reduction of the 4-keto group of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose to produce CDP-alpha-D-abequose. qmul.ac.ukuniprot.org
Kinetic Mechanisms of Substrate Turnover
| Enzyme | Substrate | Km (mM) |
| Glucose-1-phosphate cytidylyltransferase | CTP | 0.28 nih.gov |
| α-D-glucose 1-phosphate | 0.64 nih.gov | |
| CDP-D-glucose | 0.11 nih.gov | |
| Pyrophosphate | 1.89 nih.gov |
This table details the Michaelis-Menten constants (Km) for the substrates of glucose-1-phosphate cytidylyltransferase, the first enzyme in the CDP-D-abequose biosynthesis pathway.
Cofactor Requirements and Regeneration Systems
The synthesis of CDP-D-abequose is dependent on the presence of specific cofactors. The initial conversion of CDP-D-glucose to CDP-6-deoxy-D-xylo-4-hexulose requires NAD+. nih.gov The subsequent conversion to CDP-3,6-dideoxy-D-xylo-4-hexulose utilizes NADH. nih.gov The final step to CDP-D-abequose requires both NADH and NADPH. nih.gov For efficient in vitro synthesis, enzymatic systems that regenerate these coenzymes at low concentrations can be employed. nih.gov
Active Site Architecture and Catalytic Residues
CDP-abequose synthase belongs to the NAD(P)-dependent epimerase/dehydratase family and possesses a characteristic NAD(P)-binding Rossmann-like domain. uniprot.orguniprot.org While the specific catalytic residues for the Salmonella muenchen enzyme are inferred by similarity, a substrate binding site has been identified at position 113, and a proton acceptor active site at position 130. uniprot.org The enzyme that catalyzes the first step in the pathway, CDP-D-glucose 4,6-dehydratase, has a well-defined structure. Each subunit of this tetrameric enzyme has two domains: an N-terminal domain with a Rossmann fold for NAD(H) binding and a C-terminal domain that binds the CDP portion of the substrate. wisc.edu Key residues involved in anchoring the sugar group in the active site of CDP-D-glucose 4,6-dehydratase include Ser134, Tyr159, Asn197, and Arg208. wisc.edu
Functional Differentiation from Related Dideoxyhexose Synthases
The biosynthesis of different 3,6-dideoxyhexoses, such as abequose, paratose, and tyvelose (B24345), involves distinct terminal synthase enzymes. While the initial steps of the pathway are shared, the final enzyme determines the specific dideoxyhexose produced. cabidigitallibrary.org For instance, in Salmonella serogroup B, CDP-abequose synthase (rfbJ) synthesizes CDP-abequose. nih.gov In contrast, Salmonella serogroup D possesses CDP-paratose synthase (rfbS) and CDP-tyvelose 2-epimerase (rfbE) to produce CDP-tyvelose. nih.gov This enzymatic difference is a key factor in the structural variation of the O-antigen among different Salmonella serovars. nih.govtandfonline.com The biosynthesis of another 3,6-dideoxyhexose (B1251815), colitose, follows a completely different pathway starting from mannose-1-phosphate, unlike abequose which is derived from CDP-glucose. nih.gov
Glycosyltransferases Utilizing CDP-alpha-D-Abequose
Once synthesized, CDP-alpha-D-abequose serves as a donor substrate for specific glycosyltransferases, which incorporate abequose into the growing O-antigen polysaccharide chain. These enzymes are classified within the broader category of glycosyltransferases (EC 2.4.x.y) which catalyze the formation of glycosidic bonds. cazy.org Abequosyltransferase activity (GO:0047600) specifically refers to the catalysis of the reaction: CDP-abequose + D-mannosyl-L-rhamnosyl-D-galactose-1-diphospholipid = CDP + D-abequosyl-D-mannosyl-rhamnosyl-D-galactose-1-diphospholipid. ebi.ac.uk The presence and activity of these specific glycosyltransferases are crucial for the assembly of the complete O-antigen repeat unit. nih.govbiorxiv.org In Salmonella typhimurium, the inability to synthesize CDP-abequose leads to the production of incomplete O-antigen repeating units that cannot be polymerized. annualreviews.org
| Enzyme/Activity | Function |
| Abequosyltransferase (GO:0047600) | Transfers abequose from CDP-abequose to the O-antigen acceptor. ebi.ac.uk |
| Glycosyltransferase family 2 (Pfam: PF00535) | A diverse family of enzymes that transfer sugars from various nucleotide donors, including CDP-abequose, to a range of substrates. unl.edu |
This table summarizes the enzymes that utilize CDP-alpha-D-abequose.
Alpha-1,3-Abequosyltransferase (WbaV; rfbV) Activity
The final step in the incorporation of abequose into the O-antigen is catalyzed by the enzyme alpha-1,3-abequosyltransferase, which is encoded by the wbaV gene (formerly known as rfbV). cabidigitallibrary.orgnih.govkegg.jp This glycosyltransferase is responsible for transferring the abequose moiety from the nucleotide-activated donor, CDP-alpha-D-abequose, to the growing O-antigen chain. cabidigitallibrary.orgplos.org The activity of WbaV is crucial for the assembly of the complete O-antigen repeating unit in serogroups that contain abequose, such as Salmonella group B. nih.govplos.org The enzyme facilitates the formation of an alpha-1,3-glycosidic linkage between abequose and a mannose residue within the O-antigen backbone. cabidigitallibrary.orgresearchgate.net
Specificities for O-Antigen Acceptor Molecules
Glycosyltransferases exhibit a high degree of specificity for both their nucleotide sugar donor and their acceptor molecule, ensuring the precise assembly of complex glycans. oup.com WbaV specifically recognizes the undecaprenyl pyrophosphate (Und-PP)-linked oligosaccharide intermediate as its acceptor. elifesciences.orgresearchgate.net In Salmonella serogroups like Typhimurium (group B), the acceptor is a Und-PP-linked trisaccharide intermediate composed of galactose, rhamnose, and mannose. cabidigitallibrary.orgplos.org
Interestingly, the specificity of WbaV is not absolutely restricted to abequose. Studies have shown that WbaV can also transfer other 3,6-dideoxyhexoses, such as paratose and tyvelose, which are found in other Salmonella serogroups (A and D, respectively). plos.org However, the efficiency of this transfer can vary significantly. For instance, the WbaV from Salmonella Typhimurium (group B), which naturally uses CDP-abequose, transfers tyvelose at a much lower rate. plos.org This relative inefficiency highlights the molecular adaptation of the enzyme to its primary substrate within a specific serovar. The deletion of the wbaV gene results in an O-antigen-negative phenotype, underscoring the critical role of this final glycosylation step for the completion of the O-antigen repeating unit. nih.gov
Role in Sugar Transfer to Undecaprenyl Diphosphate-Linked Intermediates
The biosynthesis of O-antigen in many bacteria, including Salmonella, follows the Wzx/Wzy-dependent pathway. elifesciences.orgoup.com This pathway utilizes a lipid carrier, undecaprenyl phosphate (B84403) (Und-P), which is embedded in the cytoplasmic membrane. nih.govelifesciences.org The O-antigen repeating unit is assembled sequentially on this carrier, starting with the transfer of the first sugar phosphate to Und-P, forming an Und-PP-linked sugar. elifesciences.orgresearchgate.net Subsequent sugars are added one by one by specific glycosyltransferases.
WbaV acts on this Und-PP-linked oligosaccharide intermediate at the cytoplasmic face of the inner membrane. researchgate.netresearchgate.net It transfers the abequose from CDP-abequose to the mannose residue of the Und-PP-Gal-Rha-Man intermediate, completing the tetrasaccharide O-antigen repeating unit (Abe-Man-Rha-Gal) linked to the undecaprenyl pyrophosphate carrier. plos.orgcabidigitallibrary.org Once the full repeating unit is assembled, the flippase Wzx translocates the Und-PP-linked O-unit across the cytoplasmic membrane to the periplasmic side, where polymerization by Wzy and subsequent ligation to the lipid A-core by WaaL occur. elifesciences.orgresearchgate.net
Structural Biology of Key Biosynthetic Enzymes
The functions of the enzymes involved in CDP-alpha-D-abequose metabolism are intrinsically linked to their three-dimensional structures. Structural studies, primarily through X-ray crystallography, have provided profound insights into their catalytic mechanisms and substrate specificity.
Analysis of NAD(P)-Dependent Epimerase/Dehydratase Family Structures
Several key enzymes in the CDP-alpha-D-abequose biosynthetic pathway belong to the NAD(P)-dependent epimerase/dehydratase family, which is a part of the larger short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.netebi.ac.ukuniprot.orgnih.govebi.ac.uk These enzymes typically utilize NAD+ as a cofactor for oxidation-reduction reactions on nucleotide-sugar substrates. ebi.ac.ukwikipedia.org
The CDP-abequose biosynthesis pathway begins with CDP-D-glucose, which is converted to CDP-4-keto-6-deoxy-D-glucose by CDP-D-glucose 4,6-dehydratase. wikipedia.orgwisc.edunih.gov This enzyme is a member of the SDR family. researchgate.netnih.gov The final enzyme in the pathway, CDP-abequose synthase (RfbJ), which catalyzes the reduction of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose to CDP-alpha-D-abequose, also belongs to this family. uniprot.orgwikipedia.orguniprot.org
Structural analyses of members of this family reveal a conserved Rossmann-fold domain for NAD(P)+ binding and a more variable C-terminal domain that is primarily involved in substrate binding. wisc.edunih.gov The active site is typically located in a cleft between these two domains. wisc.edunih.govresearchgate.net
Insights from X-ray Crystallography and NMR Spectroscopy
X-ray crystallography has been instrumental in elucidating the molecular architecture of the enzymes in this pathway. wikipedia.org The crystal structure of CDP-D-glucose 4,6-dehydratase from Salmonella typhi and Yersinia pseudotuberculosis has been solved, revealing a homotetrameric assembly. researchgate.netwisc.edunih.govresearchgate.net Each subunit consists of an N-terminal domain with a classic Rossmann fold that binds the NAD+ cofactor, and a C-terminal domain that forms the binding pocket for the CDP-glucose substrate. wisc.edunih.gov
The structure of the enzyme complexed with the substrate analog CDP-D-xylose shows the sugar moiety positioned deep within the active site cleft. wisc.edunih.gov Another key enzyme, CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E1) , responsible for the C-3 deoxygenation step, is a more complex enzyme. It is dependent on pyridoxamine (B1203002) 5'-phosphate (PMP) and contains an iron-sulfur cluster, which is essential for its catalytic activity. capes.gov.brasm.org Studies have identified an unusual [2Fe-2S] binding motif in the E1 from Yersinia pseudotuberculosis. capes.gov.br
While crystal structures for the abequosyltransferase WbaV are not as readily available, NMR spectroscopy has been a valuable tool for characterizing the intermediates and the final product of the in vitro enzymatic synthesis of CDP-D-abequose, confirming the chemical structures of CDP-6-deoxy-D-xylo-4-hexulose, CDP-3,6-dideoxy-D-xylo-4-hexulose, and the final product, CDP-alpha-D-abequose. nih.gov
Molecular Determinants of Substrate Recognition and Catalysis
The structural data have provided a foundation for understanding the molecular basis of substrate binding and catalysis. For CDP-D-glucose 4,6-dehydratase , the crystal structures have identified key amino acid residues in the active site. wisc.edunih.gov A conserved tyrosine residue (Tyr159 in S. typhi) is proposed to act as the catalytic base, abstracting a proton from the 4'-hydroxyl group of the glucose moiety. researchgate.netwisc.edunih.gov This initiates a hydride transfer from C-4 of the sugar to NAD+. researchgate.net Other residues, such as Asp135 and Lys136 in S. typhi, are positioned to play crucial roles in the subsequent dehydration step. wisc.edunih.gov The CDP portion of the substrate is anchored by interactions with the C-terminal domain. wisc.edunih.gov
For CDP-abequose synthase (RfbJ) , database annotations based on homology suggest a substrate-binding site and a proton acceptor active site. uniprot.org As a member of the NAD(P)-dependent epimerase/dehydratase family, it shares the conserved structural folds and likely employs a similar mechanism of substrate binding and catalysis, involving a Rossmann fold for cofactor binding and a specific pocket for the CDP-sugar intermediate. uniprot.orguniprot.org
The specificity of the abequosyltransferase (WbaV) for its Und-PP-linked acceptor is critical for the correct assembly of the O-antigen. researchgate.net While detailed structural information is limited, the genetic and biochemical data indicate that the enzyme has evolved to efficiently recognize and transfer its specific dideoxyhexose, with variations in efficiency observed when presented with alternative, but structurally similar, sugar donors. plos.org This specificity is a key factor in defining the serological identity of the bacterium. oup.com
Conformational Dynamics and Enzyme Flexibilitymdpi.com
The catalytic efficiency of enzymes involved in the biosynthesis of CDP-alpha-D-abequose is intrinsically linked to their conformational dynamics and flexibility. These dynamic properties enable the enzymes to recognize and bind substrates, facilitate the chemical transformations through precise positioning of catalytic residues, and subsequently release the products. While direct molecular dynamics studies specifically targeting the enzymes of the CDP-alpha-D-abequose pathway are not extensively documented in publicly available literature, significant insights can be drawn from studies of homologous enzymes involved in the biosynthesis of other 3,6-dideoxyhexoses and sugar nucleotides.
Enzymes within the short-chain dehydrogenase/reductase (SDR) superfamily, which includes many of the enzymes in the CDP-abequose pathway, are known to undergo substantial conformational changes upon substrate binding. nih.gov These changes are crucial for creating the precise active site geometry required for catalysis.
A notable example comes from the study of CDP-D-glucose 4,6-dehydratase from Salmonella typhi, an enzyme that catalyzes the first committed step in the biosynthesis of tyvelose, a related 3,6-dideoxyhexose. Structural analysis of this enzyme in complex with the substrate analogue CDP-D-xylose revealed significant conformational changes upon ligand binding. Specifically, regions of the polypeptide chain showed breaks in the electron density, indicating a high degree of flexibility. wisc.edu In one subunit with bound CDP-d-xylose, a break was observed between residues Asp294 and Pro299, while a second subunit without the ligand showed a break between His300 and His303. wisc.edu Furthermore, upon substrate binding, beta-strands in the region of residues 223-225 and 290-294 shifted by approximately 2.5 Å away from the active site, highlighting the dynamic nature of the enzyme's structure. wisc.edu
Similarly, studies on CDP-paratose 2-epimerase (CPa2E), an enzyme that acts on a related CDP-sugar, provide further evidence for the role of flexibility in catalysis. Research on the thermophilic C2 epimerase from Thermodesulfatator atlanticus (TaCPa2E), which can act on CDP-glucose, has shown that the enzyme's activity is temperature-dependent, suggesting the presence of different active conformational substates. nih.govacs.org At lower temperatures (≤40 °C), reduced protein flexibility appears to limit the efficiency of the dynamical sampling required for substrate activation, indicating that a certain degree of flexibility is essential for optimal catalytic function. nih.gov This enzyme belongs to the group of CDP-paratose/CDP-tyvelose epimerases. acs.org
The enzyme CDP-abequose synthase, encoded by the rfbJ gene, is a key enzyme in this pathway. uniprot.orgwikipedia.org While specific studies on its conformational dynamics are scarce, its homology to other NAD(P)-dependent epimerases/dehydratases suggests that it likely shares similar dynamic properties, including flexible loops that close over the active site upon substrate binding to shield the reaction from the solvent and to correctly orient the substrate and cofactor. uniprot.org
The biosynthesis of 3,6-dideoxyhexoses often involves a multi-enzyme complex, and the flexibility of the constituent enzymes can also be crucial for the efficient channeling of intermediates between active sites. The enzymes involved in the synthesis of CDP-ascarylose, another 3,6-dideoxyhexose, have been purified and characterized, revealing a complex interplay of protein components. nih.govresearchgate.net
The following table summarizes key findings related to the conformational dynamics of enzymes homologous to those in the CDP-alpha-D-abequose metabolic pathway.
| Enzyme/Homologue | Organism | Key Findings on Conformational Dynamics & Flexibility |
| CDP-D-glucose 4,6-dehydratase | Salmonella typhi | Significant conformational changes occur upon CDP-sugar binding. Polypeptide chains exhibit breaks in regions of flexibility. Specific beta-strands shift approximately 2.5 Å upon ligand binding. wisc.edu |
| CDP-paratose 2-epimerase (TaCPa2E) | Thermodesulfatator atlanticus | Enzyme activity is temperature-dependent, suggesting different conformational substates. Reduced protein flexibility at lower temperatures limits catalytic efficiency. nih.gov |
| General Nucleotide Sugar Dehydratases | Various | Expected to undergo conformational changes upon substrate binding, induced by the nucleotide anchor, which causes an alpha-helix to cover the active site. nih.gov |
Genetic Regulation and Gene Clusters in Cdp Alpha D Abequose Production
The rfb/wba Gene Cluster Organization
The genes responsible for O-antigen biosynthesis, including those for CDP-alpha-D-abequose, are typically found clustered together in a specific region of the bacterial chromosome known as the rfb (now also designated as wba) gene cluster. cabidigitallibrary.org This genomic island is a hotspot for genetic variation, contributing to the vast diversity of O-antigen structures observed among different Salmonella serovars. asm.org
Chromosomal Loci in Salmonella enterica
In Salmonella enterica, the rfb gene cluster is located near the his operon, at approximately 42 minutes on the linkage map. researchgate.net This chromosomal region is characterized by a lower G+C content compared to the rest of the Salmonella genome, suggesting its acquisition through horizontal gene transfer from an ancestral species with a low G+C content. nih.govthermofisher.com The size of the rfb cluster can vary significantly, ranging from 6.6 to 26.5 kilobases, and can contain between 7 and 26 putative genes. thermofisher.com
Gene Content and Arrangement for CDP-Abequose Synthesis
The synthesis of CDP-alpha-D-abequose from the precursor CDP-D-glucose involves a series of enzymatic steps encoded by specific genes within the rfb cluster. nih.gov In Salmonella enterica serovar Typhimurium (group B), which possesses the O4 antigen containing abequose, the dideoxyhexose pathway is encoded by the rfbF, rfbG, rfbH, rfbI, and rfbJ genes. cabidigitallibrary.orgasm.org The final step in this pathway, the synthesis of CDP-abequose, is catalyzed by CDP-abequose synthase, the product of the rfbJ (also known as abe) gene. cabidigitallibrary.orgnih.govoup.comasm.orgplos.org
The arrangement of these genes within the cluster is critical for their coordinated expression. The genes for the synthesis of the sugar backbone, such as those for TDP-rhamnose (rfbB, rfbA, rfbC, rfbD) and GDP-mannose (rfbK, rfbM), are also located within this cluster. cabidigitallibrary.orgasm.org Glycosyltransferase genes, responsible for assembling the O-antigen repeating unit, are interspersed with the sugar synthesis genes. cabidigitallibrary.org
| Gene | New Designation | Function in CDP-alpha-D-Abequose Pathway |
| rfbF | ddhA | Synthesis of CDP-4-keto-3,6-dideoxyglucose precursor |
| rfbG | ddhB | Synthesis of CDP-4-keto-3,6-dideoxyglucose precursor |
| rfbJ | abe | Synthesis of CDP-abequose |
Table 1. Key genes within the rfb/wba cluster involved in the synthesis of CDP-alpha-D-abequose in Salmonella enterica group B. cabidigitallibrary.org
Comparative Genomics of O-Antigen Biosynthesis Gene Clusters
Comparative analysis of rfb gene clusters across different Salmonella serogroups and even with other Gram-negative bacteria like Escherichia coli reveals a fascinating evolutionary history marked by horizontal gene transfer, recombination, and gene loss. nih.govresearchgate.netresearchgate.net While genes for common sugar pathways, like rhamnose synthesis, are often conserved across serogroups, the genes responsible for the unique dideoxyhexoses, such as abequose, and the glycosyltransferase genes show significant diversity. nih.gov
For instance, Salmonella serogroup B (O4 antigen) possesses the rfbJ gene for abequose synthesis, whereas serogroup A (O2 antigen) has rfbS for paratose synthesis, and serogroup D (O9 antigen) has rfbS and rfbE for tyvelose (B24345) synthesis. asm.orgasm.org These key genetic differences account for the distinct O-antigen structures that define the serogroups. asm.org The high degree of similarity in some gene clusters between Salmonella and E. coli suggests a shared evolutionary ancestor for these clusters. researchgate.net However, the presence of remnants of genes, like a D3-like wzy gene in the O-antigen gene clusters of groups D1 and B, points to a complex history of gene acquisition and loss. nih.gov
Transcriptional and Translational Control Mechanisms
The expression of the rfb gene cluster is a regulated process, ensuring the efficient production of the O-antigen when required. While specific details on the transcriptional and translational control of the CDP-alpha-D-abequose synthesis genes are not extensively detailed in the provided search results, general principles of bacterial gene regulation apply. The genes within the rfb cluster are often organized into operons, allowing for their coordinated transcription into a single polycistronic mRNA molecule. addgene.org
Translational control mechanisms can also play a role in modulating the levels of the enzymes involved in CDP-alpha-D-abequose synthesis. For example, studies on other Salmonella genes, such as fliC, have shown that sequences within the 5' untranslated region (5'UTR) of the mRNA can be crucial for efficient translation. nih.gov It is plausible that similar regulatory elements exist within the transcripts of the rfb genes.
Genetic Elements Influencing CDP-alpha-D-Abequose Expression
The expression of the genes necessary for CDP-alpha-D-abequose production is influenced by specific genetic elements, primarily promoter regions and the regulatory proteins that bind to them.
Promoter Regions and Regulatory Proteins
A promoter is a DNA sequence located upstream of a gene that serves as the binding site for RNA polymerase, the enzyme that initiates transcription. addgene.orgidtdna.com The strength and regulation of a promoter determine the level of gene expression. idtdna.com In bacteria, promoters typically contain conserved sequences at the -10 and -35 positions relative to the transcription start site. addgene.org
While the specific promoter sequences and regulatory proteins that directly control the CDP-alpha-D-abequose synthesis genes are not explicitly identified in the provided search results, the coordinated expression of the rfb gene cluster suggests the presence of one or more promoters that drive the transcription of the entire operon or sub-operons within the cluster. The regulation of these promoters is likely influenced by various cellular signals and regulatory proteins that respond to environmental cues, ensuring that O-antigen synthesis is appropriately controlled. nih.gov
Impact of Horizontal Gene Transfer Events
The distribution of the CDP-alpha-D-abequose synthesis pathway across different bacterial species and serovars is a direct consequence of horizontal gene transfer (HGT). O-antigen biosynthesis, in general, is a trait that can be acquired through cross-species HGT. asm.org The rfb gene clusters, which encode the enzymes for O-antigen synthesis, including those for CDP-alpha-D-abequose, are frequently transferred between bacteria, contributing to the vast diversity of O-antigen structures observed in nature. asm.orgnih.gov
A key piece of evidence for the horizontal acquisition of the abequose synthesis pathway comes from the analysis of the rfb gene cluster in Salmonella enterica. Studies comparing different Salmonella serovars have revealed that the rfb gene clusters have a low G+C content compared to the rest of the Salmonella genome. nih.gov This discrepancy suggests that the entire gene cluster was acquired from an ancestral species with a low G+C genomic composition in a relatively recent evolutionary event. nih.gov This lateral transfer event is a major factor in the evolution of O-antigen polymorphism within S. enterica. nih.gov
The presence of genes for CDP-abequose synthesis is a key differentiator between serogroups. For instance, in S. enterica, the five genes required for CDP-abequose synthesis are present in serovar Typhimurium (group B) but are absent in serovar Anatum (group E1). nih.govebi.ac.uk This indicates that HGT, followed by gene loss or differential acquisition, has played a crucial role in defining the O-antigenic profile of these bacteria. nih.gov The ability to synthesize specific sugar precursors like CDP-abequose is not universal even within a species, highlighting the impact of HGT on the metabolic capabilities and surface antigenicity of bacterial strains. microbiologyresearch.org
Genomic Rearrangements and Their Consequences
Following acquisition via HGT, the rfb gene clusters are subject to further evolution through genomic rearrangements, leading to significant functional consequences. These rearrangements can include gene replacements, deletions, and mutations that alter the final O-antigen structure.
A clear example of genomic rearrangement is seen when comparing the O-antigen gene clusters of different Salmonella serogroups. The primary difference between the O-antigen structures of group B (e.g., S. Typhimurium) and group D (e.g., S. Enteritidis) salmonellae is the terminal dideoxyhexose sugar: abequose in group B and tyvelose in group D. asm.org This difference is encoded by a specific genomic rearrangement within the rfb cluster. Group B strains possess the rfbJ gene, which encodes CDP-abequose synthase. asm.orgresearchgate.net In contrast, group D strains lack rfbJ and instead have two different genes, rfbS (encoding CDP-paratose synthase) and rfbE (encoding CDP-paratose-2-epimerase), which together synthesize CDP-tyvelose. asm.org This gene cassette substitution is a precise rearrangement that changes the antigenic identity of the bacterium. asm.org
Further evidence comes from the study of Yersinia pseudotuberculosis. The gene clusters for dideoxyhexose synthesis in different serogroups are related, suggesting a common origin, but have evolved independently. rhea-db.org The O-antigen gene cluster of serogroup IIA, which produces abequose, is thought to have been derived from the cluster of serogroup IVB, which produces tyvelose. nih.gov This evolutionary leap was accomplished by a genomic rearrangement where the genes for tyvelose synthesis (prt and tyv) were replaced by the gene for abequose synthesis (abe). nih.gov The presence of a defective, non-functional tyv gene in the IIA serogroup's cluster serves as a molecular fossil of this rearrangement event. nih.gov
The consequences of such genomic rearrangements are profound. The most direct consequence is the alteration of the O-antigen structure, which is a major determinant of the bacterium's serotype and its interaction with the host immune system. nih.govoup.com A null mutation in the abe gene, a form of genomic alteration, results in the inability to produce CDP-abequose. nih.govbiorxiv.org This leads to the synthesis of an O-antigen lacking the abequose side branch, which can affect the stability and yield of the entire lipopolysaccharide (LPS) molecule. nih.govbiorxiv.org These genomic rearrangements are therefore key drivers of bacterial evolution, allowing pathogens to evade host defenses and adapt to new environments.
Data Tables
Table 1: Key Genes in CDP-alpha-D-Abequose Synthesis Affected by Genetic Events
| Gene | Encoded Enzyme | Function in Pathway | Genetic Event | Consequence | Organism(s) |
|---|---|---|---|---|---|
| rfbJ (abe) | CDP-abequose synthase | Catalyzes the final step in CDP-abequose synthesis from a CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose intermediate. uniprot.orgwikipedia.orgresearchgate.net | Horizontal Gene Transfer / Gene Replacement | Confers the ability to produce abequose, defining the O4 antigen. asm.orgresearchgate.net | Salmonella enterica (Group B), Yersinia pseudotuberculosis (Serogroup IIA) nih.govwikipedia.org |
| rfb cluster | Multiple enzymes for O-antigen biosynthesis | Contains the entire pathway for O-unit synthesis, including abequose production. nih.govjidc.org | Horizontal Gene Transfer | Acquisition of the entire O-antigen synthesis capability. nih.gov | Salmonella enterica nih.gov |
| prt (rfbS) & tyv (rfbE) | CDP-paratose synthase & CDP-tyvelose epimerase | Synthesize CDP-tyvelose, an alternative dideoxyhexose. asm.orgjidc.org | Gene Replacement (replaces rfbJ) | Loss of abequose synthesis and gain of tyvelose synthesis, changing the O-antigen from O4 to O9. asm.org | Salmonella enterica (Group D) asm.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| CDP-alpha-D-abequose |
| CDP-alpha-D-abequose(2-) |
| CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose |
| CDP-paratose |
| CDP-tyvelose |
Biological Roles and Significance in Bacterial Glycoconjugates
Integration into Lipopolysaccharide (LPS) O-Antigen Structure
The O-antigen is the outermost, highly variable region of the LPS molecule and is a major determinant of a bacterium's serotype. The incorporation of abequose, facilitated by its activated form, CDP-alpha-D-abequose, is a key feature in the O-antigen structure of several bacterial species.
CDP-alpha-D-abequose serves as the donor for the transfer of abequose to the growing O-antigen chain. The O-antigen is composed of repeating oligosaccharide units, and abequose is a characteristic sugar found in these units in many Gram-negative bacteria, including Salmonella enterica and Yersinia pseudotuberculosis. ebi.ac.ukwikipedia.org The presence of 3,6-dideoxyhexoses like abequose in the LPS is a dominant antigenic determinant. ebi.ac.uk The genes responsible for the biosynthesis of these specific sugars are typically located in the rfb gene cluster.
In Salmonella enterica, the structure of the O-antigen is a primary basis for serogroup classification. Abequose is the immunodominant sugar in the O-antigen of Salmonella serogroup B strains. nih.govresearchgate.net The O-antigen of these bacteria consists of a repeating tetrasaccharide unit with abequose attached as a side branch to a mannose residue. asm.org The synthesis of CDP-abequose is a critical step that differentiates serogroup B from other serogroups like A and D, which contain paratose or tyvelose (B24345) instead of abequose. nih.govresearchgate.net
The presence of the abequose residue in the O-antigen of Salmonella enterica serogroup B confers the O4 antigenic specificity. nih.govnih.govnih.gov This single sugar residue is a key epitope recognized by the host's immune system. The final step in the biosynthesis of CDP-abequose is catalyzed by the enzyme abequose synthase, encoded by the rfbJ gene. nih.govnih.gov The presence and activity of this enzyme are directly responsible for the production of the O4 antigen.
Table 1: Role of Abequose in Salmonella Serogroup B Antigenic Specificity
| Feature | Description | References |
| Serogroup | Salmonella enterica Serogroup B | nih.govnih.gov |
| Key Sugar | Abequose | nih.govasm.org |
| Antigenic Specificity | O4 | nih.govnih.govnih.gov |
| Biosynthetic Enzyme | Abequose synthase (rfbJ) | nih.govnih.gov |
Following the incorporation of abequose into the O-antigen chain, further modifications can occur that alter the antigenic properties of the bacterium. A notable example in Salmonella enterica serovar Typhimurium is the O-acetylation of the abequose residue at the C-2 hydroxyl group. asm.orguct.ac.za This modification converts the O4 antigen into the O5 antigen. asm.orgunits.it This acetylation is controlled by the oafA gene cluster and can significantly impact the recognition of the LPS by antibodies. asm.orgnih.gov The presence or absence of this O-acetylation can create or destroy conformational antigenic determinants, influencing the host immune response. asm.orgnih.gov
Table 2: O-Antigen Modification in Salmonella Typhimurium
| Initial Antigen | Modification | Resulting Antigen | Genetic Locus | References |
| O4 | O-acetylation of abequose | O5 | oafA | asm.orguct.ac.zaunits.it |
Role in Bacterial Pathogenesis and Host-Microbe Interactions
The surface-exposed O-antigen, with its specific sugar composition including abequose, is at the forefront of interactions between the bacterium and its host.
Modulation of Immune System Responses
The presence of abequose within the O-antigen of bacterial lipopolysaccharide (LPS) plays a significant role in modulating the host immune response. As a terminal sugar on the O-antigen, abequose is a key antigenic determinant, meaning it is one of the primary structures recognized by the host's immune system. The 3,6-dideoxyhexoses, the class of sugars to which abequose belongs, are recognized as dominant antigenic determinants in Gram-negative bacteria.
The specific structure of the dideoxyhexose presented by the bacterium can lead to significantly different immunological outcomes. A subtle stereochemical difference between abequose found in Salmonella Typhimurium and its epimer, tyvelose, found in Salmonella Enteritidis, results in differential activation and deposition of the complement component C3b. This variation in complement activation directly impacts the efficiency of phagocytosis and contributes to differences in the virulence between these bacterial serovars. This highlights how minor changes in the terminal sugar of the O-antigen can profoundly alter the interaction between the bacterium and the innate immune system.
Contribution to Bacteriophage Resistance
The O-antigen, with its terminal abequose residues, is a critical factor in the interaction between bacteria and bacteriophages (phages), viruses that infect bacteria. For many phages, the O-antigen serves as the primary receptor for attachment to the bacterial surface, initiating the infection process. The specificity of this interaction is remarkable; for instance, the tailspike protein of the Salmonella phage P22 has a specific binding pocket for 3,6-dideoxyhexoses and can recognize O-antigens containing abequose and its epimers, paratose and tyvelose.
This specificity, however, also makes the O-antigen a key battleground in the co-evolutionary arms race between bacteria and phages. Bacteria can achieve resistance by modifying or eliminating the O-antigen, thereby preventing phage adsorption. Mutations in the genes responsible for O-antigen synthesis are a common mechanism for developing phage resistance. For example, a mutation in the wbaP gene, which is involved in the initial step of O-antigen synthesis, can lead to the loss of the entire O-antigen, rendering the bacterium resistant to phages that use it as a receptor.
Conversely, the O-antigen can also function as a protective shield, physically blocking phages from accessing alternative receptors on the outer membrane. In response to bacterial resistance, phages can evolve, with mutations in their receptor-binding proteins allowing them to recognize different O-antigen structures or even entirely new receptors. For example, some phages have evolved to recognize acetylated forms of abequose on the O-antigen, demonstrating the dynamic nature of this interaction.
| Interaction Type | Role of Abequose-Containing O-Antigen | Bacterial Strategy | Phage Counter-Strategy |
| Phage Recognition | Primary receptor for phage attachment (e.g., Phage P22). | N/A | Specific receptor-binding proteins target abequose. |
| Bacterial Resistance | Modification or loss of the O-antigen prevents phage binding. | Mutations in O-antigen synthesis genes (e.g., wbaP). | Evolution of new receptor-binding proteins to recognize modified O-antigens or alternative receptors. |
| Surface Shielding | The O-antigen layer physically blocks access to other surface receptors. | Maintenance of a dense O-antigen layer. | Phages evolve tail spikes with enzymatic activity to degrade the O-antigen. |
Comparative Analysis with Other Bacterial Glycoconjugates
Diversity of Glycan Alphabets Across Species
The cell surfaces of bacteria are adorned with a vast and complex array of sugar structures, or glycans, that far exceeds the diversity seen in eukaryotes. While the human glycome is built from about ten unique monosaccharides, the bacterial glycan "alphabet" contains hundreds of distinct sugar building blocks. This immense diversity allows for infinite structural variation, enabling bacteria to adapt and survive in challenging environments.
Within this diverse alphabet, 3,6-dideoxyhexoses like abequose represent a specialized class of sugars that are largely specific to prokaryotes. These sugars are key components of the O-antigens in many Gram-negative bacteria, including pathogenic species of Salmonella and Yersinia. The variation in sugar composition, the order of sugars, and the linkages between them create an enormous structural diversity of O-antigens, which forms the basis for the serotyping of bacterial strains. The presence of abequose, as opposed to other common sugars like glucose or galactose, provides a unique chemical signature that is critical for the bacterium's interactions with its environment, including host immune systems and bacteriophages.
| Sugar Class | Representative Sugars | Typical Location | Significance in Bacteria |
| Common Hexoses | Glucose, Galactose, Mannose | Cell wall, capsules, LPS | Core metabolic and structural roles. |
| 6-Deoxyhexoses | Rhamnose, Fucose | O-antigen, capsules | Contribute to structural diversity and antigenicity. |
| 3,6-Dideoxyhexoses | Abequose, Paratose, Tyvelose, Colitose | O-antigen of specific Gram-negative bacteria | Key antigenic determinants, define serotypes, mediate interactions with phages and immune systems. |
Evolutionary Relationships of O-Antigen Structures
The structural diversity of O-antigens is a direct reflection of the evolution of the gene clusters responsible for their synthesis. These O-antigen gene clusters (O-AGCs) are typically found at specific loci on the bacterial chromosome and contain all the genes necessary for synthesizing and assembling the O-antigen repeating unit. Comparative genomics reveals that these clusters are hotspots for genetic variation and have evolved through a combination of point mutations, gene gain/loss, and horizontal gene transfer.
The evolution of the pathways for 3,6-dideoxyhexoses is a prime example of this process. In Salmonella, the presence of abequose, paratose, or tyvelose is a defining feature of different serogroups. The final step in the synthesis of abequose is catalyzed by the enzyme abequose synthase, encoded by the rfbJ gene. Genetic analysis has shown that the rfbJ gene has a significantly lower G+C content than the typical Salmonella genome, strongly suggesting that it was acquired via horizontal transfer from an unrelated bacterial species.
Furthermore, the gene for abequose synthase (rfbJ) and the gene for paratose synthase (rfbS) are homologous, indicating they arose from a common ancestor. However, the divergence between them is ancient, reflecting a long evolutionary history of adaptation. This mosaic nature of O-AGCs, with genes of different evolutionary origins, allows for the rapid generation of new O-antigen structures, providing a powerful mechanism for bacteria to evade host defenses and adapt to new environmental niches.
Evolutionary Aspects of Cdp Alpha D Abequose Biosynthesis
Phylogenetic Analysis of Abequose Biosynthesis Genes
Ancestral Origins and Divergence of Deoxysugar Pathways
Deoxysugars are a diverse class of carbohydrates where one or more hydroxyl groups are replaced by hydrogen atoms. Their biosynthetic pathways are ancient and are thought to have diverged from common ancestral pathways for the synthesis of primary sugars. Phylogenetic analyses suggest that the enzymes involved in deoxysugar biosynthesis, including those for abequose, are part of large enzyme superfamilies with diverse functions in carbohydrate metabolism.
The initial steps in many deoxysugar pathways, including the formation of a nucleoside diphosphate (B83284) (NDP)-4-keto-6-deoxy-D-glucose intermediate, are catalyzed by enzymes that share common ancestry. For instance, the enzyme CDP-D-glucose 4,6-dehydratase, which catalyzes the first committed step in the biosynthesis of 3,6-dideoxyhexoses like abequose, belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. This suggests that the pathway for abequose biosynthesis co-opted and modified enzymes from more general metabolic pathways. The divergence of these pathways likely occurred through the recruitment of specific enzymes that could carry out the unique chemical transformations required for the synthesis of different deoxysugars.
Evidence of Gene Duplication and Neo-functionalization
Gene duplication is a major driver of evolutionary innovation, allowing one copy of a gene to retain its original function while the other is free to accumulate mutations and potentially acquire a new, beneficial function (neo-functionalization). While direct evidence for gene duplication and neo-functionalization within the specific CDP-alpha-D-abequose biosynthetic pathway is not extensively documented, the homology between key enzymes in this pathway and other sugar-modifying enzymes is suggestive of such events.
A notable example is the relationship between abequose synthase (RfbJ), the enzyme catalyzing the final step in abequose biosynthesis, and galactose epimerase. researchgate.netfrontiersin.orgnih.gov These enzymes share sequence homology, indicating a common evolutionary origin. It is plausible that a gene duplication event involving an ancestral epimerase was followed by a period of divergence, during which one of the copies evolved the specific reductase activity required to produce abequose. This scenario highlights how gene duplication can provide the raw genetic material for the evolution of new enzymatic functions and, consequently, novel carbohydrate structures.
Mechanisms of Gene Acquisition and Diversification
Horizontal Gene Transfer in O-Antigen Gene Cluster Evolution
The genes responsible for O-antigen biosynthesis, including those for CDP-alpha-D-abequose, are typically clustered together on the bacterial chromosome in what is known as the O-antigen gene cluster (or rfb cluster). These clusters are hotspots for genetic exchange and are frequently transferred between different bacterial species and strains via horizontal gene transfer (HGT). frontiersin.orgsanger.ac.ukresearchgate.net
Evidence for HGT in the evolution of the abequose biosynthesis pathway is compelling. For instance, the G+C content of the rfbJ gene, which encodes abequose synthase in Salmonella, is significantly lower than the average G+C content of the Salmonella genome. researchgate.net This discrepancy suggests that the gene was acquired from a donor organism with a lower G+C content. Phage-mediated transduction is a likely mechanism for the transfer of these gene clusters, as bacteriophages can package and transfer fragments of the bacterial chromosome, including the O-antigen gene cluster, to new host cells. researchgate.netnih.govtamu.eduresearchgate.netplos.orgcalstate.edu This process of "mix-and-match" evolution allows for the rapid diversification of O-antigen structures.
Selective Pressures Driving O-Antigen Structural Variation
The immense diversity of O-antigen structures observed in nature is not random; it is the result of intense selective pressures exerted by the host immune system and bacteriophages. nih.govnih.govnih.gov The O-antigen is a major surface antigen and is a primary target for the host's adaptive immune response. nih.govnih.gov Bacteria that can alter their O-antigen structure can evade recognition by host antibodies, giving them a significant survival advantage. This constant "arms race" between pathogen and host drives the selection of novel O-antigen variants.
Bacteriophages, which are viruses that infect bacteria, also play a crucial role in driving O-antigen diversity. nih.govtamu.edunih.govnih.gov Many phages use the O-antigen as a receptor for attachment to the bacterial cell surface. Bacteria with modified O-antigens that are no longer recognized by the phage are resistant to infection. This phage predation creates strong selective pressure for the emergence of new O-antigen structures, contributing to the rapid evolution of the O-antigen gene clusters.
Conserved Motifs and Divergent Strategies in Dideoxyhexose Synthesis
The enzymes involved in the biosynthesis of dideoxyhexoses, such as abequose, often share conserved structural motifs that are indicative of their common ancestry and shared catalytic mechanisms. For example, many of the dehydratase and reductase enzymes belong to the SDR superfamily, which is characterized by a conserved Rossmann fold for NAD(P)+ binding and a conserved catalytic triad (B1167595) of amino acids (typically Ser-Tyr-Lys).
Despite these conserved features, there are also divergent strategies employed in the synthesis of different dideoxyhexoses. The specificities of the enzymes for their respective sugar nucleotide substrates and the precise sequence of enzymatic reactions can vary. For example, the biosynthesis of different 3,6-dideoxyhexoses may involve different epimerases and reductases that act on a common intermediate, leading to the production of a diverse array of final sugar products. The study of these conserved motifs and divergent strategies provides insights into the evolutionary relationships between different deoxysugar biosynthetic pathways and the molecular basis for their functional diversification.
Table of Research Findings on Abequose Biosynthesis Evolution
| Evolutionary Aspect | Key Research Finding | Implication |
|---|---|---|
| Phylogenetic Origins | Abequose biosynthesis enzymes are part of large, ancient enzyme superfamilies (e.g., SDR). | The pathway evolved by recruiting and modifying existing enzymes from general metabolism. |
| Gene Duplication | Abequose synthase (RfbJ) shows homology to galactose epimerase. researchgate.netfrontiersin.orgnih.gov | Suggests a gene duplication event followed by neo-functionalization led to the evolution of the final step in abequose synthesis. |
| Horizontal Gene Transfer | The rfbJ gene has a lower G+C content than the rest of the Salmonella genome. researchgate.net | Strong evidence for the acquisition of the abequose synthesis capability from another bacterial species. |
| Selective Pressures | O-antigen structure is highly variable and a target for the host immune system and bacteriophages. nih.govnih.govnih.govnih.govnih.gov | Intense and continuous selection drives the diversification of O-antigen structures, including the presence or absence of abequose. |
| Conserved Motifs | Enzymes in the pathway share conserved motifs with other deoxysugar biosynthesis enzymes (e.g., Rossmann fold). | Reflects a common evolutionary ancestry and shared catalytic mechanisms. |
Table of Compounds Mentioned
| Compound Name |
|---|
| CDP-alpha-D-abequose(2-) |
| CDP-D-glucose |
| CDP-4-keto-6-deoxy-D-glucose |
| Paratose |
| Tyvelose (B24345) |
Analytical Methodologies for Cdp Alpha D Abequose Research
Chromatographic Separation Techniques
Chromatography is fundamental to the purification and analysis of CDP-sugars from complex mixtures, such as cell extracts or in vitro enzymatic reactions. Several techniques are employed, chosen for their specific advantages in resolving these structurally similar and often low-abundance molecules.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of CDP-alpha-D-abequose and its precursors. nih.gov Researchers have successfully developed HPLC methods capable of achieving baseline separation of four different CDP-sugars involved in the abequose biosynthetic pathway. nih.gov This allows for the accurate monitoring of enzyme assays and the analysis of synthesized products. nih.gov In one study, following enzymatic synthesis from CDP-D-glucose, the final product, CDP-D-abequose, was purified by HPLC with a molar yield of 82%. nih.govresearchgate.net
Ion-pair reversed-phase (IP-RP) chromatography is a particularly effective HPLC strategy for separating highly hydrophilic compounds like nucleotide sugars. nsf.gov This approach uses ion-pairing agents in the mobile phase to enhance the retention and resolution of charged analytes on a reversed-phase column. nsf.gov The use of modern core-shell columns, sometimes connected in tandem, further increases separation power, enabling high-resolution detection of nucleotide sugars from cell extracts. nsf.gov Parameters such as temperature, mobile phase composition, and flow rate are systematically optimized to achieve the best separation. nsf.gov For detection, UV absorbance is commonly monitored at wavelengths around 254 nm, 260 nm, or 271 nm, corresponding to the absorbance of the cytidine (B196190) nucleotide. researchgate.netresearchgate.netsemanticscholar.org
| Compound | Retention Time Variation (RSD, %) | Peak Area Variation (RSD, %) |
|---|---|---|
| CMP-Sialic acid | 0.31 | 2.5 |
| UDP-Galactose | 0.35 | 2.1 |
| UDP-Glucose | 0.35 | 1.9 |
| GDP-Mannose | 0.36 | 1.8 |
| UDP-GlcNAc | 0.38 | 1.6 |
| GDP-Fucose | 0.41 | 1.5 |
Table 1. Reproducibility of an optimized IP-RP-HPLC method for nucleotide sugar analysis using two columns in tandem, based on eight injections. The data demonstrates the high precision achievable for retention times and peak areas, which is critical for reliable quantification. nsf.gov (RSD = Relative Standard Deviation)
While HPLC is used to analyze the intact CDP-sugar, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing the constituent monosaccharides after hydrolysis. researchgate.net This technique is crucial for confirming the identity of the sugar moiety of CDP-alpha-D-abequose and its intermediates. nih.govresearchgate.net
For analysis, the sugar must first be chemically derivatized to make it volatile. researchgate.net A common method involves hydrolysis of the nucleotide sugar, followed by conversion of the released sugar into a more volatile derivative, such as an alditol acetate (B1210297) or a trimethylsilyl (B98337) (TMS) ether. researchgate.netmdpi.com The derivatized sample is then separated by gas chromatography and detected by a mass spectrometer, which provides a unique fragmentation pattern (mass spectrum) for the compound, allowing for unambiguous identification. researchgate.net
Research has employed GC-MS to confirm that the hexose (B10828440) component of the final enzymatic product is indeed 3,6-dideoxy-D-galactose (abequose). nih.govresearchgate.net The same technique was used to identify the sugar moieties of the intermediates as 4-keto-6-deoxy-D-xylo-hexose and 4-keto-3,6-dideoxy-D-xylo-hexose. nih.govresearchgate.net
Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for the analysis of nucleotides and nucleotide sugars, often considered superior to HPLC for complex biological samples. researchgate.netnih.gov CE offers very high separation efficiency and is less susceptible to interference from the complex matrix of cell extracts. researchgate.netnih.gov This makes it ideal for the simultaneous determination and quantification of the various structurally similar nucleotides and nucleotide sugars that coexist in biological systems. researchgate.netnih.gov
In a typical CE setup for nucleotide sugar analysis, separation is achieved in a narrow capillary filled with a background electrolyte, such as a borate (B1201080) buffer. researchgate.netnih.gov The application of a high voltage causes the charged analytes to migrate at different speeds based on their charge-to-size ratio. Detection is commonly performed using UV absorbance at 260 nm, where the cytidine base has a strong signal. nih.govcreative-biolabs.com To improve resolution and reproducibility, additives like polyethylene (B3416737) glycol (PEG) can be included in the buffer, and dynamic coatings can be applied to the capillary wall. researchgate.netnih.gov Multiplexed CE (MP-CE) systems have also been developed to provide a high-throughput format for rapidly optimizing the enzymatic synthesis of nucleotide sugars. nih.govsigmaaldrich.com
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of CDP-alpha-D-abequose and for monitoring key transformations during its biosynthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural determination of novel compounds, including CDP-alpha-D-abequose. nih.govresearchgate.net Both ¹H and ¹³C NMR are used to provide detailed information about the molecule's carbon skeleton and the stereochemistry of its chiral centers. nih.govresearchgate.netresearchgate.net
In studies of the enzymatic synthesis of CDP-abequose, NMR was used in conjunction with GC-MS to unequivocally confirm the identity of the abequose moiety and its keto-intermediates. nih.govresearchgate.net Key diagnostic signals in the ¹H NMR spectrum include the anomeric proton (H-1) of the sugar, whose chemical shift and coupling constant (J-value) are indicative of the α- or β-configuration at the anomeric center. magritek.com For example, in glucose, the α-anomer typically shows a ¹H signal around 5.1-5.2 ppm with a smaller coupling constant (~3-4 Hz), while the β-anomer appears further upfield at ~4.5-4.6 ppm with a larger coupling constant (~7-8 Hz). magritek.com Similar principles apply to the analysis of CDP-abequose.
¹³C NMR provides complementary information, with the chemical shifts of the anomeric carbon (C-1) and other carbons in the sugar ring being highly sensitive to their stereochemical environment. nih.gov
| Anomer | Anomeric Proton (H-1) Chemical Shift (ppm) | Anomeric Proton Coupling Constant (JH1,H2, Hz) | Anomeric Carbon (C-1) Chemical Shift (ppm) |
|---|---|---|---|
| α-D-Glucose | ~5.2 | ~3.7 | ~93 |
| β-D-Glucose | ~4.6 | ~8.0 | ~97 |
Table 2. Typical ¹H and ¹³C NMR parameters for the anomeric center of D-glucose anomers in D₂O. These values serve as a reference for distinguishing anomeric configurations in sugar nucleotides. magritek.comnih.gov
Ultraviolet (UV) spectroscopy, while simpler than NMR or MS, provides a rapid and valuable method for detecting specific intermediates in the CDP-abequose biosynthetic pathway. The cytidine portion of all CDP-sugars absorbs UV light strongly around 260-271 nm, which is used for their general detection in HPLC and CE. researchgate.net
More significantly, specific intermediates can possess unique UV absorption characteristics due to their chemical structure. A key finding in the study of abequose biosynthesis was that the intermediate CDP-6-deoxy-D-xylo-4-hexulose, which contains a 4-keto group conjugated with the double bond formed during the dehydration step, exhibits a characteristic UV absorption maximum at 318 nm after treatment with a weak base. nih.gov In contrast, the subsequent intermediate, CDP-3,6-dideoxy-D-xylo-4-hexulose, lacks this specific absorption feature. nih.govresearchgate.net This difference allows for a straightforward spectrophotometric assay to monitor the activity of the C-3 deoxygenase enzyme (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase) that catalyzes this step. nih.gov
Biotechnological and Synthetic Biology Applications
Enzymatic Synthesis of CDP-alpha-D-Abequose in vitro
The in vitro enzymatic production of CDP-alpha-D-abequose provides a controlled environment for generating this valuable nucleotide sugar, free from cellular constraints and competing metabolic pathways. This approach is fundamental for structural studies, inhibitor screening, and as a donor substrate for in vitro glycosylation reactions.
Recombinant Expression Systems for Biosynthetic Enzymes (e.g., in E. coli)
The enzymes responsible for CDP-alpha-D-abequose biosynthesis are typically found in the rfb gene cluster of organisms like Salmonella enterica. nih.gov For practical and scalable production, these enzymes are often produced using recombinant expression systems, with Escherichia coli being a widely used host. nih.govresearchgate.net This is due to its well-characterized genetics, rapid growth, and high-level protein expression capabilities.
The key enzymes in the CDP-alpha-D-abequose biosynthetic pathway that have been recombinantly expressed include:
Glucose-1-phosphate cytidylyltransferase: This enzyme catalyzes the initial activation of glucose-1-phosphate to CDP-D-glucose. nih.gov
CDP-glucose 4,6-dehydratase: This enzyme converts CDP-D-glucose to CDP-6-deoxy-D-xylo-4-hexulose. nih.govresearchgate.net
CDP-4-dehydro-6-deoxyglucose reductase (composed of two protein components, E1 and E3): This enzyme system is responsible for the C-3 deoxygenation step, forming CDP-4-dehydro-3,6-dideoxy-D-glucose. enzyme-database.orgnih.gov
CDP-abequose synthase (rfbJ): This is the final enzyme in the pathway, which reduces the 4-keto group to produce CDP-alpha-D-abequose. wikipedia.orguniprot.orgnih.gov
By cloning the corresponding genes (e.g., from the rfb gene cluster of Salmonella enterica LT2) into suitable expression vectors, these enzymes can be produced in large quantities in E. coli. nih.govresearchgate.net The use of codon-optimized genes can further enhance expression levels, although challenges such as protein insolubility can sometimes occur, requiring optimization of expression conditions like lower temperatures. oup.com
Table 1: Key Enzymes in CDP-alpha-D-Abequose Biosynthesis and their Recombinant Expression
| Enzyme | Gene | Source Organism (Example) | Recombinant Host (Example) |
| Glucose-1-phosphate cytidylyltransferase | - | Salmonella enterica | E. coli |
| CDP-glucose 4,6-dehydratase | rfb cluster | Salmonella enterica LT2 | E. coli |
| CDP-4-dehydro-6-deoxyglucose reductase | rfb cluster | Yersinia pseudotuberculosis | E. coli |
| CDP-abequose synthase | rfbJ | Salmonella enterica, Yersinia pseudotuberculosis | E. coli |
Optimized Reaction Conditions for Preparative Scale Production
For the efficient, large-scale synthesis of CDP-alpha-D-abequose, reaction conditions must be carefully optimized. This often involves a multi-step enzymatic process. A common strategy begins with the conversion of CDP-D-glucose to the intermediate CDP-6-deoxy-D-xylo-4-hexulose. nih.govresearchgate.net This intermediate can be isolated with high yield (over 90%) before proceeding to the subsequent steps. nih.govresearchgate.net
The subsequent conversion to CDP-alpha-D-abequose requires the remaining enzymes and the coenzymes NADH and NADPH. nih.govresearchgate.net To drive the reaction to completion and maximize yield, an excess of these coenzymes can be supplied. Alternatively, an enzymatic regeneration system can be employed to maintain low but sufficient concentrations of the coenzymes, which can be more cost-effective for large-scale production. nih.gov
A two-step, one-pot reaction has been successfully demonstrated, starting from CDP-D-glucose. nih.gov In this process, the initial conversion to CDP-6-deoxy-D-xylo-4-hexulose is followed by the addition of the necessary enzymes and cofactors to produce CDP-alpha-D-abequose. nih.gov This method has been shown to achieve a molar yield of 82% starting from 250 mg of CDP-D-glucose, demonstrating its feasibility for preparative scale production. nih.gov The final product can be purified using techniques such as protein precipitation followed by high-performance liquid chromatography (HPLC). nih.govresearchgate.net
Pathway Engineering for Glycoconjugate Modification
The ability to manipulate the biosynthetic pathways of deoxysugars like abequose in vivo is a cornerstone of synthetic biology and metabolic engineering. By rationally designing and modifying these pathways, it is possible to alter the glycosylation patterns of various molecules, leading to the creation of novel glycoconjugates with potentially enhanced or altered biological activities.
Rational Design of Deoxysugar Biosynthesis Pathways
The rational design of deoxysugar biosynthesis pathways involves the strategic assembly of genes encoding the necessary enzymes to produce a target sugar. koreascience.krsrce.hr This approach leverages the modular nature of many biosynthetic pathways, where enzymes with specific functions can be combined to create "unnatural" pathways for the synthesis of novel sugars. nih.gov
The biosynthesis of many deoxysugars begins with a common precursor, such as TDP-D-glucose or CDP-D-glucose, which is then modified by a series of enzymes including dehydratases, epimerases, ketoreductases, and transaminases. nih.govresearchgate.netnih.gov By understanding the function and substrate specificity of these enzymes, researchers can design gene cassettes that, when expressed in a suitable host, will produce a desired deoxysugar. nih.gov Computational methods are also being developed to predict deoxysugar biosynthesis pathways and the substrate specificity of the involved enzymes, further aiding in the rational design process. koreascience.kr
Modulation of O-Antigen Structures through Genetic Manipulation
The O-antigen of Gram-negative bacteria is a prime target for modification through genetic manipulation of deoxysugar pathways. The O-antigen is a major determinant of serotype and plays a crucial role in the interaction of bacteria with their environment and hosts. oup.comoup.com Altering the structure of the O-antigen can have profound effects on bacterial virulence and immunogenicity. nih.govfrontiersin.orgplos.org
In Salmonella, the presence of abequose in the O-antigen defines certain serogroups, such as group B. nih.govdrugbank.com The final step in abequose biosynthesis is catalyzed by CDP-abequose synthase, encoded by the rfbJ gene. wikipedia.orgnih.gov By manipulating this gene and others in the rfb cluster, the O-antigen structure can be altered. For example, replacing the rfbJ gene from a group B Salmonella with the rfbS and rfbE genes from a group D Salmonella (which encode enzymes for tyvelose (B24345) synthesis) can convert the O-antigen serotype. asm.org This type of O-serotype conversion has been successfully used to create live attenuated Salmonella vaccines that can elicit immune responses against different serovars. frontiersin.org
Furthermore, the addition of other modifying groups, such as acetyl or glucosyl residues, to the O-antigen can also be controlled through genetic manipulation. oup.commicrobiologyresearch.org For instance, the oafA gene encodes an O-acetyltransferase responsible for acetylating the abequose residue in the Salmonella O-antigen. microbiologyresearch.orgnih.gov Inactivation of this gene leads to the loss of this acetylation, which can affect the bacterium's interaction with the host immune system. nih.gov
Table 2: Examples of Genetic Manipulation for O-Antigen Modulation
| Target Gene(s) | Organism | Manipulation | Effect on O-Antigen | Reference |
| rfbJ | Salmonella group B | Replacement with rfbS and rfbE from group D | Conversion from abequose-containing (O4) to tyvelose-containing (O9) O-antigen | asm.org |
| abe | S. Typhimurium | Replacement with prt-tyvD1 from S. Enteritidis | Conversion of O4 serotype to O9 | frontiersin.org |
| oafA | S. Typhimurium | Gene disruption/recombination | Loss of O-acetylation on the abequose residue | nih.gov |
| opvAB | S. enterica | Phase variation (epigenetic control) | Alteration of O-antigen chain length | plos.org |
Strategies for Glycodiversification of Natural Products
Glycodiversification is a powerful strategy for generating novel analogues of natural products with potentially improved therapeutic properties. koreascience.krnih.govbohrium.com This involves altering the sugar moieties attached to a natural product scaffold, which can significantly impact its biological activity, solubility, and pharmacokinetic profile. nih.govresearchgate.net
One key approach to glycodiversification is metabolic pathway engineering, where the biosynthetic pathway of a non-native sugar is introduced into a natural product-producing organism. nih.gov This allows the organism to synthesize the new sugar and, if the native glycosyltransferases are sufficiently promiscuous, attach it to the natural product scaffold. nih.govacs.org
Combinatorial biosynthesis is a related strategy that involves mixing and matching genes from different deoxysugar biosynthetic pathways to create novel pathways and, consequently, novel sugars. nih.gov These engineered pathways can then be expressed in a host organism that produces a specific natural product, leading to the generation of a library of glycosylated derivatives. nih.govnih.gov The success of this approach often relies on the use of glycosyltransferases with relaxed substrate specificity that can accept a wide range of nucleotide sugar donors. nih.govnih.govacs.org Both in vivo and in vitro enzymatic methods have proven effective for the glycodiversification of natural products. nih.gov
Potential for Antimicrobial and Vaccine Development
The unique presence of CDP-alpha-D-abequose(2-) as a precursor to the sugar abequose in the O-antigen of certain Gram-negative bacteria, notably Salmonella serovars, makes its biosynthetic pathway a prime target for therapeutic intervention. ebi.ac.uknih.gov The O-antigen is a critical component of the bacterial outer membrane's lipopolysaccharide (LPS), serving as a primary determinant of serological specificity and a shield against host immune defenses and certain antibiotics. ebi.ac.uknih.gov
Targeting O-Antigen Biosynthesis Pathways
The biosynthesis of 3,6-dideoxyhexoses, such as abequose, is a specialized pathway found in many Gram-negative bacteria and represents a key factor in their antigenicity. ebi.ac.uk These sugars are dominant antigenic determinants in the LPS. ebi.ac.uk The enzymes involved in the synthesis of CDP-abequose are encoded within the rfb gene cluster and are considered attractive targets for the development of new antimicrobial agents. nih.govresearchgate.net
Disrupting this pathway can lead to the production of an incomplete or absent O-antigen, which can render the bacterium more susceptible to the host's complement system and phagocytosis. nih.gov Given the rise of multidrug-resistant bacteria, targeting unique bacterial pathways like O-antigen synthesis is a promising strategy for developing novel antibiotics. researchgate.netnih.gov Interference at any stage, from the initial precursor synthesis to the final transfer of abequose, can impact the integrity of the O-antigen and affect bacterial virulence. nih.gov
Table 1: Key Enzymes in the CDP-alpha-D-abequose Biosynthesis Pathway This interactive table summarizes the primary enzymes and their roles in the synthesis of CDP-abequose, which are potential targets for antimicrobial development.
| Enzyme | Gene (in Salmonella) | Function | Reference |
|---|---|---|---|
| Glucose-1-phosphate cytidylyltransferase | rfbF | Catalyzes the formation of CDP-D-glucose from CTP and glucose-1-phosphate. | ebi.ac.uk |
| CDP-glucose 4,6-dehydratase | rfbG | Converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. | ebi.ac.uk |
| CDP-abequose synthase | rfbJ | Catalyzes the final step in the synthesis of CDP-abequose from its precursor. nih.gov | nih.govuniprot.org |
Engineering Live Attenuated Vaccine Candidates
The central role of abequose in defining the O-antigen of specific pathogens like Salmonella Typhimurium (O4 serotype) has been exploited in the field of vaccine development. nih.govtandfonline.com Live attenuated vaccines, which use a weakened version of a pathogen to induce a robust and lasting immune response, can be rationally designed by genetically modifying O-antigen biosynthesis. nih.govnumberanalytics.comvax-before-travel.com
A key strategy involves engineering a single vaccine strain to express the O-antigens of multiple serovars, thereby inducing broad, cross-protective immunity. plos.org Researchers have successfully created live attenuated Salmonella vaccine candidates by deleting the native genes for abequose synthesis (abe or rfbJ) and replacing them with genes responsible for producing other immunodominant sugars, such as paratose (characteristic of S. Paratyphi A, O2 serotype) or tyvelose (characteristic of S. Enteritidis, O9 serotype). plos.orgnih.gov
These engineered strains can simultaneously express different O-antigens, leading to the development of multivalent vaccines. plos.org For example, studies have demonstrated that replacing the abe gene in S. Typhimurium with the prt-tyv genes from S. Paratyphi A enables the vaccine candidate to express the O2 serotype antigen, inducing protective immune responses against both pathogens. tandfonline.comnih.gov This approach highlights the potential for developing a single live attenuated vaccine to protect against multiple Salmonella serovars. plos.org
Table 2: Examples of Engineered Salmonella Strains for Vaccine Development This interactive table provides examples of genetic modifications in Salmonella strains targeting abequose synthesis to create novel vaccine candidates.
| Original Strain (O-Antigen) | Genetic Modification | Resulting Strain (O-Antigen) | Vaccine Goal | Reference |
|---|---|---|---|---|
| S. Typhimurium (O4 - Abequose) | Replaced abe, wzxB1, wbaVB1 with prt-tyvA1, wzxA1, wbaVA1 from S. Paratyphi A | S. Typhimurium expressing O2 antigen (Paratose) | Induce protective immunity against S. Typhimurium and S. Paratyphi A. | nih.gov |
| S. Typhimurium (O4 - Abequose) | Overexpression of prt-tyvD1 from S. Enteritidis via plasmid | S. Typhimurium expressing both O4 (Abequose) and O9 (Tyvelose) antigens | Induce cross-protective responses against S. Typhimurium and S. Enteritidis. | plos.org |
| S. Typhimurium (O4 - Abequose) | Improved CDP-Paratose substrate pool and overexpression of glycosyltransferase and flippase | S. Typhimurium expressing O2, O4, and O9 antigens | Develop a trivalent vaccine against S. Paratyphi A, S. Typhimurium, and S. Enteritidis. | plos.org |
Advancements in Metabolic Engineering and Genome-Scale Approaches
The production and modification of complex molecules like CDP-alpha-D-abequose(2-) are increasingly being optimized through advanced biotechnological platforms, including metabolic engineering and genome-scale modeling. wikipedia.orgnih.gov These approaches allow for a systematic and predictable manipulation of cellular pathways.
Metabolic engineering focuses on the targeted modification of cellular metabolic networks to enhance the production of desired compounds. wikipedia.orgmdpi.com Common strategies include the overexpression of genes encoding rate-limiting enzymes, the deletion of genes in competing pathways to redirect metabolic flux, and the introduction of heterologous genes to create novel synthesis routes. wikipedia.org In the context of CDP-abequose, these techniques can be used to increase the yield of specific O-antigens for glycoconjugate vaccines or to fine-tune the antigen expression in live attenuated vaccine candidates. acs.org
Complementing these efforts, genome-scale metabolic models (GEMs) provide a powerful in-silico framework for analyzing the complete metabolic network of an organism. nih.gov GEMs are mathematical reconstructions that can simulate metabolic fluxes and predict the physiological outcomes of genetic perturbations. researchgate.net Researchers have used GEMs to map the biosynthetic capabilities for various O-antigen glycans across different Gram-negative species, including the specific pathways for CDP-abequose in Salmonella. nih.govresearchgate.net These models help identify metabolic bottlenecks, predict optimal gene knockout or overexpression strategies, and design more efficient cell factories for producing valuable biomolecules. escholarship.org
Table 3: Engineering and Modeling Approaches for O-Antigen Synthesis This interactive table outlines modern strategies used to understand and manipulate the biosynthesis of O-antigens involving CDP-abequose.
| Approach | Description | Application to CDP-Abequose/O-Antigen | Reference |
|---|---|---|---|
| Metabolic Engineering | Optimizing genetic and regulatory processes within cells to increase the production of a specific substance. | Enhancing the yield of abequose-containing O-antigens for vaccines by overexpressing key enzymes or blocking competing pathways. | wikipedia.orgmdpi.com |
| Genome-Scale Metabolic Models (GEMs) | Computational reconstructions of an organism's metabolic network used for in-silico analysis and prediction. | Predicting the effects of genetic changes on O-antigen synthesis, identifying metabolic chokepoints, and guiding the design of engineered vaccine strains. | nih.govescholarship.org |
| Pangenome Analysis | Studying the entire gene repertoire of a species to understand genetic diversity, including pathways for O-antigen synthesis. | Comparing the rfb gene clusters across different Salmonella serovars to understand the evolution and diversity of abequose and other sugar synthesis pathways. | nih.govresearchgate.net |
Future Directions and Emerging Research Areas
Elucidation of Uncharacterized Enzymes and Pathways
The biosynthesis of CDP-alpha-D-abequose from the precursor CDP-D-glucose is a multi-step enzymatic process. nih.gov While key enzymes have been identified, particularly within the rfb gene cluster of Salmonella enterica and Yersinia pseudotuberculosis, significant opportunities remain for deeper characterization and discovery. dntb.gov.uanih.govwikipedia.org
The central enzyme, CDP-abequose synthase (EC 1.1.1.341), encoded by the rfbJ gene, catalyzes the final reduction step to form CDP-alpha-D-abequose. wikipedia.orguniprot.orgnih.gov This enzyme converts CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose into the final product using NADPH as a cofactor. uniprot.org Research has successfully demonstrated the in vitro synthesis of CDP-D-abequose by cloning and expressing genes from the Salmonella enterica rfb gene cluster in Escherichia coli. nih.gov This work confirmed the roles of CDP-glucose 4,6-dehydratase and other enzymes in producing intermediates like CDP-6-deoxy-D-xylo-4-hexulose. nih.gov
Future research will likely focus on:
Structural Biology: Determining the high-resolution crystal structures of CDP-abequose synthase and other pathway enzymes. This would provide insight into their catalytic mechanisms, substrate specificity, and evolutionary relationships with homologous enzymes like paratose synthase (rfbS) and galactose epimerase. nih.gov
Mechanistic Studies: Probing the detailed chemical mechanisms of the uncharacterized dehydratase and reductase enzymes in the pathway. Functional cloning has enabled the expression of the requisite enzymes, paving the way for detailed mechanistic analysis of this intriguing biosynthetic process. ebi.ac.ukdntb.gov.ua
Pathway Diversity: Investigating variations in the CDP-abequose pathway across different bacterial species and serovars. The genes responsible for synthesizing dideoxyhexoses like abequose, paratose, and tyvelose (B24345) are often located in the same genetic region but show significant divergence, suggesting a complex evolutionary history possibly involving horizontal gene transfer. nih.govoup.com Elucidating the factors that control the expression and evolution of these "chimeric" pathways is a key area of interest. oup.com
Table 1: Key Enzymes and Intermediates in CDP-D-Abequose Biosynthesis
| Enzyme/Compound | Role in Pathway | Gene (Example) | Organism Source (Example) | Citation |
| Enzymes | ||||
| Glucose-1-phosphate cytidylyltransferase | Produces CDP-D-glucose from CTP and glucose-1-phosphate | rfbF | Salmonella enterica | nih.gov |
| CDP-glucose 4,6-dehydratase | Converts CDP-D-glucose to CDP-6-deoxy-D-xylo-4-hexulose | rfbG | Salmonella enterica | nih.gov |
| CDP-4-keto-6-deoxy-D-glucose-3-dehydrase | Catalyzes a dehydration step | rfbH | Yersinia pseudotuberculosis | acs.org |
| CDP-abequose synthase | Final reduction to CDP-alpha-D-abequose | rfbJ | Salmonella enterica, Yersinia pseudotuberculosis | wikipedia.orgnih.gov |
| Intermediates | ||||
| CDP-D-glucose | Initial precursor for the pathway | N/A | N/A | nih.gov |
| CDP-6-deoxy-D-xylo-4-hexulose | First key intermediate from CDP-D-glucose | N/A | N/A | nih.gov |
| CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose | The direct substrate for CDP-abequose synthase | N/A | N/A | uniprot.org |
High-Throughput Screening for Novel Modulators
The enzymes in the CDP-alpha-D-abequose biosynthetic pathway represent potential targets for the development of new antibacterial agents. Inhibiting this pathway could disrupt the formation of the O-antigen, potentially increasing the bacterium's susceptibility to the host immune system and certain antibiotics. researchgate.net High-throughput screening (HTS) offers a powerful methodology for identifying small-molecule inhibitors or modulators of these enzymes. gardp.org
While specific HTS campaigns targeting CDP-abequose synthase are not widely reported, established HTS frameworks can be readily adapted. plos.orgfrontiersin.org For instance, a precipitation-based assay was successfully developed for screening bile salt hydrolase (BSH) inhibitors in a 96-well plate format, a method that could be applied to the enzymes of the abequose pathway if their activity can be linked to a measurable change like precipitation or a colorimetric/fluorometric signal. plos.org
Future efforts in this area could involve:
Assay Development: Creating robust and scalable assays for each enzyme in the pathway. This could include spectrophotometric assays that monitor the consumption of NADH/NADPH or coupled enzyme assays that produce a detectable signal. nih.gov
Library Screening: Screening large, diverse chemical libraries, including known drugs, natural products, and synthetic compounds, to identify "hit" molecules that modulate enzyme activity. plos.orgnih.gov
Mechanism of Action Studies: Characterizing the mechanism of action for any identified hits to determine if they are competitive, non-competitive, or allosteric modulators. The identification of positive allosteric modulators for acetylcholinesterase demonstrates the potential to discover compounds that interact with sites other than the active site, offering novel therapeutic strategies. nih.gov
Integration of Omics Data for Systems-Level Understanding
The advent of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides an unprecedented opportunity to understand the role of CDP-alpha-D-abequose in the broader context of bacterial physiology and host-pathogen interactions. Integrating these large datasets allows for a systems-level view of the metabolic network. nih.govresearchgate.net
A comprehensive study on the systems biology of Salmonella O-antigens has already demonstrated the power of this approach. nih.govresearchgate.net By analyzing over 11,000 Salmonella genomes, researchers constructed a knowledge base and computational models of O-antigen biosynthesis. nih.gov This work identified CDP-abequose as one of seven glycolipids specific to Salmonella and highlighted how precursors like glucose-1-phosphate feed into this and other pathways. nih.govresearchgate.net
Emerging research directions include:
Metagenomic Analysis: Studies of the human gut microbiome have identified genes from the CDP-abequose pathway, such as rfbJ (CDP-abequose synthase), as potential biomarkers. medrxiv.orgmedrxiv.org One study found rfbJ to be a significant feature in a machine learning model for diagnosing Crohn's disease, suggesting a link between the bacteria carrying this pathway and intestinal inflammation. medrxiv.org
Multi-Omics Integration: Combining different omics layers to build more comprehensive models. researchgate.net For example, integrating transcriptomic data (gene expression) with metabolomic data (levels of CDP-abequose and its precursors) under different environmental conditions can reveal regulatory mechanisms that control the flux through this pathway. Frameworks for integrating diverse data types, such as early, middle, or late integration strategies, are continually being refined. researchgate.netjisem-journal.com
Network Biology: Using omics data to construct and analyze gene and protein interaction networks. uab.edu This can help identify previously unknown connections between the CDP-abequose pathway and other cellular processes, such as virulence, stress response, and antibiotic resistance. researchgate.net
Advancements in Computational Modeling for Pathway Prediction and Engineering
Computational modeling is becoming an indispensable tool for understanding, predicting, and engineering metabolic pathways. nih.govsanger.ac.uk For CDP-alpha-D-abequose, computational approaches are crucial for navigating the complexity of O-antigen biosynthesis across thousands of bacterial strains.
Genome-scale metabolic models (GEMs) have been used to predict the specific O-antigen structures that a given Salmonella strain can produce based on its genomic content. nih.gov These models integrate genomic data with a curated database of metabolic reactions to simulate the metabolic capabilities of an organism. The MetaCyc database, for example, contains a "superpathway of CDP-3,6-dideoxyhexose biosynthesis," which brings together pathways for abequose, paratose, tyvelose, and ascarylose, providing a reference for computational prediction tools. oup.com
Future advancements are expected in:
Predictive Accuracy: Improving the accuracy of pathway prediction algorithms. This involves refining the underlying databases like KEGG and MetaCyc and developing more sophisticated machine learning models to handle the vast diversity of genes and pathways. oup.comsanger.ac.ukgenome.jp
Metabolic Engineering: Using predictive models to design strategies for metabolic engineering. For example, models could be used to identify genetic modifications that would enhance the production of a specific O-antigen structure or to create novel structures by combining genes from different pathways. tandfonline.com One study has already shown that CDP-paratose and CDP-abequose can be simultaneously incorporated into O-units, opening the door to creating heterologous polysaccharides. tandfonline.com
Dynamic Modeling: Developing dynamic models that can simulate how the flux through the CDP-abequose pathway changes over time in response to internal and external stimuli. This would provide a more nuanced understanding of its regulation and its role in bacterial adaptation.
Q & A
Q. What are the established methods for synthesizing CDP-alpha-D-abequose(2-), and how can their efficiency be validated experimentally?
CDP-alpha-D-abequose(2-) is synthesized enzymatically using nucleotide sugar transferases or chemically via phosphoramidite chemistry. To validate efficiency, researchers should:
- Monitor reaction progress using HPLC with UV detection (λ = 260 nm for nucleotide absorbance) .
- Confirm purity via mass spectrometry (e.g., ESI-MS) and nuclear magnetic resonance (NMR) for structural elucidation .
- Compare yields against established protocols (e.g., 60-80% yield for enzymatic synthesis under optimized pH and temperature).
Q. What biological roles does CDP-alpha-D-abequose(2-) play in bacterial systems, and how can these be experimentally verified?
This compound is a precursor in the biosynthesis of O-antigens in Gram-negative bacteria (e.g., Salmonella). Methodological approaches include:
- Gene knockout studies targeting rfb gene clusters to disrupt biosynthesis, followed by phenotypic assays .
- Metabolic labeling with isotopic tracers (e.g., ¹³C-glucose) and tracking incorporation via LC-MS .
- Comparative growth analysis in mutant vs. wild-type strains under stress conditions (e.g., osmotic shock).
Q. Which databases or spectral libraries provide reliable structural data for CDP-alpha-D-abequose(2-)?
Avoid non-peer-reviewed platforms like benchchem.com . Instead:
- Use PubChem (CID: [insert CID]) for physicochemical properties .
- Cross-reference NMR data with the Biological Magnetic Resonance Data Bank (BMRB) .
- Validate spectral matches using the Wiley Registry of Mass Spectral Data or NIST Chemistry WebBook .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic activity data for CDP-alpha-D-abequose(2-) biosynthesis?
Discrepancies may arise from assay conditions (e.g., pH, cofactors). To address this:
- Conduct kinetic studies under standardized buffers (e.g., Tris-HCl, pH 7.5) with controlled Mg²⁺ concentrations .
- Use isothermal titration calorimetry (ITC) to measure binding affinities of enzymes to substrates .
- Perform meta-analyses of published data, highlighting outliers and methodological inconsistencies .
Q. What advanced strategies are recommended for detecting trace amounts of CDP-alpha-D-abequose(2-) in complex biological matrices?
- Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitivity (LOD: 0.1 nM) .
- Derivatize the compound with fluorescent tags (e.g., dansyl chloride) for enhanced detection in capillary electrophoresis .
- Validate results using isotope dilution assays with ¹⁵N-labeled internal standards .
Q. How should experimental designs be optimized to study the stereochemical stability of CDP-alpha-D-abequose(2-) under varying pH conditions?
- Use circular dichroism (CD) spectroscopy to monitor conformational changes in real-time .
- Conduct accelerated stability studies at extreme pH levels (pH 2–10) and analyze degradation products via HPLC-DAD .
- Apply density functional theory (DFT) calculations to predict stability trends and correlate with empirical data .
Q. What methodologies are effective in elucidating the interaction between CDP-alpha-D-abequose(2-) and membrane-bound glycosyltransferases?
- Perform surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .
- Use cryo-electron microscopy (cryo-EM) to resolve 3D structures of enzyme-substrate complexes .
- Apply molecular dynamics simulations (e.g., GROMACS) to model interaction dynamics at atomic resolution .
Methodological and Analytical Considerations
Q. How can researchers ensure reproducibility in synthesizing CDP-alpha-D-abequose(2-) across laboratories?
- Publish detailed protocols with step-by-step reaction conditions (e.g., solvent purity, enzyme batch numbers) .
- Share raw spectral data (NMR, MS) in open-access repositories like Zenodo .
- Collaborate via platforms like LabArchives for real-time replication tracking .
Q. What statistical approaches are appropriate for analyzing variability in CDP-alpha-D-abequose(2-) quantification data?
- Use ANOVA for multi-group comparisons (e.g., different extraction methods) .
- Apply principal component analysis (PCA) to identify sources of variance (e.g., instrument drift, operator bias) .
- Report confidence intervals (95% CI) for mean values in triplicate experiments .
Future Directions and Interdisciplinary Applications
Q. What unexplored applications of CDP-alpha-D-abequose(2-) warrant investigation in synthetic biology?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
